Cas no 201419-16-1 (Boc-S-trityl-L-homocysteine)

Boc-S-trityl-L-homocysteine structure
Boc-S-trityl-L-homocysteine structure
商品名:Boc-S-trityl-L-homocysteine
CAS番号:201419-16-1
MF:C28H31NO4S
メガワット:477.61504
MDL:MFCD00672309
CID:253125
PubChem ID:46737361

Boc-S-trityl-L-homocysteine 化学的及び物理的性質

名前と識別子

    • (S)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid
    • BOC-D-HOCYS(TRT)-OH
    • Boc-HoCys(trt)-OH
    • Boc-Homocys(Trt)-OH
    • Boc-L-HomoCys(Trt)-OH
    • BOC-S-TRITYL-L-HOMOCYSTEINE
    • L-Homocysteine,N-[(1,1-dimethylethoxy)carbonyl]-S-(triphenylmethyl)-
    • AmbotzBAA5200
    • N-[(1,1-Dimethylethoxy)Carbonyl]-S-(Triphenylmethyl)-L-Homocysteine
    • 201419-16-1
    • N-alpha-t-Butyloxycarbonyl-S-trityl-L-homocysteine (Boc-L-hCys(Trt)-OH)
    • AKOS015836450
    • (S)-2-(tert-butoxycarbonylamino)-4-(tritylthio)butanoic acid
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-[(triphenylmethyl)sulfanyl]butanoic acid
    • (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid
    • AS-72500
    • SCHEMBL15773889
    • AKOS015907851
    • L-Homocysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-(triphenylmethyl)-
    • CS-0154526
    • C73814
    • (S)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoicacid
    • MFCD00672309
    • A879814
    • C28H31NO4S
    • DTXSID30673983
    • N-(tert-Butoxycarbonyl)-S-trityl-L-homocysteine
    • N-(tert-Butoxycarbonyl)triphenyl-L-methionine
    • S-201419-16-1
    • Boc-Hcy(trt)-OH
    • (S)-2-(Boc-amino)-4-tritylsulfanyl-butyric acid
    • (2S)-2-[(tert-butoxycarbonyl)amino]-4-[(triphenylmethyl)sulfanyl]butanoic acid
    • Boc-S-trityl-L-homocysteine
    • MDL: MFCD00672309
    • インチ: InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m0/s1
    • InChIKey: YBAYCOKLWMVUSV-DEOSSOPVSA-N
    • ほほえんだ: O=C(O)[C@@H](NC(OC(C)(C)C)=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

計算された属性

  • せいみつぶんしりょう: 477.19700
  • どういたいしつりょう: 477.197
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 598
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 101A^2
  • 疎水性パラメータ計算基準値(XlogP): 6.2

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.186±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: Not available
  • ふってん: Not available
  • フラッシュポイント: Not available
  • ようかいど: Insuluble (1.2E-3 g/L) (25 ºC),
  • PSA: 100.93000
  • LogP: 6.47060
  • じょうきあつ: Not available

Boc-S-trityl-L-homocysteine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225166-250mg
(S)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid
201419-16-1 96%
250mg
¥139 2023-04-15
abcr
AB258752-250 mg
N-alpha-t-Butyloxycarbonyl-S-trityl-L-homocysteine (Boc-L-hCys(Trt)-OH); .
201419-16-1
250mg
€131.10 2023-04-27
abcr
AB258752-5 g
N-alpha-t-Butyloxycarbonyl-S-trityl-L-homocysteine; .
201419-16-1
5g
€575.40 2022-06-11
Key Organics Ltd
AS-72500-250MG
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-[(triphenylmethyl)sulfanyl]butanoic acid
201419-16-1 >95%
0.25g
£113.00 2023-06-14
Key Organics Ltd
AS-72500-5G
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-[(triphenylmethyl)sulfanyl]butanoic acid
201419-16-1 >95%
5g
£476.00 2025-02-08
TRC
B663370-10mg
Boc-S-trityl-L-homocysteine
201419-16-1
10mg
$ 50.00 2022-06-07
Apollo Scientific
OR53086-1g
Boc-S-Trityl-L-Homocysteine
201419-16-1 95%
1g
£110.00 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225166-10g
(S)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid
201419-16-1 96%
10g
¥4911 2023-04-15
eNovation Chemicals LLC
Y1197945-1g
(S)-2-(Boc-amino)-4-(tritylthio)butanoic Acid
201419-16-1 >95%
1g
$220 2023-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-285243A-5 g
Boc-S-trityl-L-homocysteine,
201419-16-1
5g
¥12,974.00 2023-07-11

Boc-S-trityl-L-homocysteine 関連文献

Boc-S-trityl-L-homocysteineに関する追加情報

Introduction to Boc-S-trityl-L-homocysteine (CAS No. 201419-16-1)

Boc-S-trityl-L-homocysteine, with the chemical identifier CAS No. 201419-16-1, is a significant compound in the field of peptidomimetics and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of complex peptides and has garnered considerable attention due to its unique structural and functional properties.

The molecular structure of Boc-S-trityl-L-homocysteine features a protected thiol group, which is essential for its role in peptide synthesis. The Boc (tert-butoxycarbonyl) group provides stability to the amino group, while the trityl (triphenylmethyl) group offers protection to the thiol moiety. This dual protection strategy is vital for ensuring high yields and purity during peptide coupling reactions.

In recent years, there has been a surge in research focused on peptidomimetics, which are designed to mimic the biological activity of natural peptides while offering improved pharmacokinetic properties. Boc-S-trityl-L-homocysteine plays a pivotal role in this domain, particularly in the development of protease inhibitors and other therapeutic agents. Its ability to undergo selective deprotection under controlled conditions makes it an invaluable tool for synthetic chemists.

One of the most compelling applications of Boc-S-trityl-L-homocysteine is in the synthesis of cyclic peptides, which have shown promise in targeting various biological pathways. The introduction of this compound into peptide libraries has enabled researchers to explore novel structures with enhanced binding affinities and selectivity. For instance, studies have demonstrated its utility in developing potent inhibitors of matrix metalloproteinases (MMPs), which are implicated in various diseases, including cancer and inflammation.

The use of Boc-S-trityl-L-homocysteine in drug discovery has been further facilitated by advancements in solid-phase peptide synthesis (SPPS). This technique allows for the efficient and scalable production of complex peptides, making it possible to screen large libraries for lead compounds. The stability provided by the Boc and trityl protecting groups ensures that the peptide chains remain intact during multiple synthetic steps, thereby improving overall yields.

Recent studies have also highlighted the potential of Boc-S-trityl-L-homocysteine in developing antiviral agents. The thiol group is known to be involved in various enzymatic reactions, making it a target for inhibiting viral proteases. Researchers have leveraged this property to design peptidomimetics that can disrupt viral replication cycles. For example, derivatives of Boc-S-trityl-L-homocysteine have been investigated as inhibitors of HIV protease, showing promising results in preclinical trials.

The versatility of Boc-S-trityl-L-homocysteine extends beyond its role as a synthetic intermediate. It has also been used in biochemical studies to understand enzyme mechanisms and protein-protein interactions. The ability to modify specific residues while maintaining overall structural integrity allows researchers to probe functional roles with high precision.

In conclusion, Boc-S-trityl-L-homocysteine (CAS No. 201419-16-1) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features make it an indispensable tool for synthesizing complex peptides and peptidomimetics. As research continues to uncover new applications, this compound is poised to play an even greater role in advancing therapeutic strategies across various diseases.

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